3-Fluoro-3-phenylpyrrolidine hydrochloride CAS 1803603-31-7 properties
3-Fluoro-3-phenylpyrrolidine hydrochloride CAS 1803603-31-7 properties
An In-depth Technical Guide to 3-Fluoro-3-phenylpyrrolidine Hydrochloride (CAS 1803603-31-7)
Introduction: Unveiling a Scaffold of High Potential
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and optimized pharmacokinetic profiles.[1][3] The strategic incorporation of fluorine atoms into drug candidates has become an increasingly powerful tool to enhance metabolic stability, binding affinity, and membrane permeability.[4][5]
This guide focuses on 3-Fluoro-3-phenylpyrrolidine hydrochloride (CAS 1803603-31-7), a compound that marries the privileged pyrrolidine scaffold with the unique modulatory effects of a tertiary fluorine atom and the pharmacophoric phenyl group. While specific data on this particular CAS number is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to provide a comprehensive technical overview for researchers. We will explore its physicochemical properties, potential synthetic routes, analytical characterization, pharmacological context, and essential safety protocols.
Section 1: Physicochemical Profile
The physicochemical properties of a molecule are fundamental to its behavior in biological systems. For 3-Fluoro-3-phenylpyrrolidine hydrochloride, we can infer a profile based on its constituent parts and data from analogous compounds. The presence of a hydrochloride salt significantly enhances aqueous solubility, which is beneficial for formulation and in vitro screening. The fluorine atom is expected to lower the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart due to its strong electron-withdrawing inductive effect.[6]
Table 1: Predicted Physicochemical Properties of 3-Fluoro-3-phenylpyrrolidine Hydrochloride
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₃ClFN | Based on the structure of 3-fluoro-3-phenylpyrrolidine and one HCl molecule. |
| Molecular Weight | 201.67 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules.[7] |
| Solubility | Soluble in water, methanol, DMSO | The hydrochloride salt form promotes solubility in polar protic solvents.[7][8] |
| Melting Point | >180 °C (decomposes) | Inferred from analogs like (S)-3-Fluoropyrrolidine HCl (183-187 °C)[9] and 3-Phenylpyrrolidine HCl (181-186 °C).[7] |
| pKa (Pyrrolidine N) | 8.5 - 9.5 | Expected to be lower than non-fluorinated phenylpyrrolidine due to the inductive effect of the vicinal fluorine atom. |
| Stereochemistry | Contains one stereocenter (C3) | Exists as (R) and (S) enantiomers or as a racemic mixture. |
Section 2: Synthesis and Stereochemical Considerations
A logical and scalable synthesis is paramount for the exploration of any new chemical entity. While a specific, published route for 3-Fluoro-3-phenylpyrrolidine hydrochloride is not widely available, a plausible pathway can be designed based on established fluorination methodologies.
A common and effective strategy involves the late-stage fluorination of a readily available alcohol precursor. The synthesis would likely begin with the N-Boc protection of 3-hydroxy-3-phenylpyrrolidine. This intermediate can then be subjected to deoxofluorination using an appropriate reagent, such as diethylaminosulfur trifluoride (DAST), followed by deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt.
Caption: Proposed synthetic workflow for 3-Fluoro-3-phenylpyrrolidine HCl.
Experimental Protocol: A Representative Synthesis
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Step 1: N-Boc Protection: To a solution of 3-hydroxy-3-phenylpyrrolidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxy-3-phenylpyrrolidine, which may be used directly or purified by column chromatography.
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Step 2: Deoxofluorination: Dissolve N-Boc-3-hydroxy-3-phenylpyrrolidine (1 equivalent) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere. Add diethylaminosulfur trifluoride (DAST, 1.2 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Cautiously quench the reaction by slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product via silica gel chromatography to obtain N-Boc-3-fluoro-3-phenylpyrrolidine.
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Step 3: Deprotection and Salt Formation: Dissolve the purified N-Boc-3-fluoro-3-phenylpyrrolidine (1 equivalent) in a minimal amount of methanol and add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). Stir at room temperature for 2-4 hours. The product will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Fluoro-3-phenylpyrrolidine hydrochloride.
Causality and Trustworthiness: This protocol is based on highly reliable and frequently published transformations in organic synthesis.[10] The use of a Boc protecting group is standard for amines, preventing side reactions during fluorination. DAST is a common reagent for converting tertiary alcohols to fluorides. The final deprotection with HCl in dioxane is a clean and efficient method for both removing the Boc group and forming the desired hydrochloride salt. Each step can be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion, providing a self-validating system.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show complex multiplets for the pyrrolidine ring protons between approximately 2.0-4.0 ppm. The phenyl protons will appear as a multiplet in the aromatic region (7.2-7.6 ppm). The N-H proton of the hydrochloride salt will likely be a broad singlet. Protons on carbons adjacent to the fluorine atom will exhibit coupling (J-coupling) with the ¹⁹F nucleus.
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¹³C NMR: The spectrum will show distinct signals for the phenyl carbons and the four carbons of the pyrrolidine ring. The carbon atom bonded to fluorine (C3) will appear as a doublet due to one-bond C-F coupling, a key diagnostic feature.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons, will confirm the presence of the fluorine atom. Its chemical shift will be indicative of the tertiary alkyl fluoride environment.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 182.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching (as a broad band for the ammonium salt around 2400-2800 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C bending (~1600 and 1450 cm⁻¹), and a C-F stretching band, typically in the 1000-1100 cm⁻¹ region.
Section 4: Pharmacological Context and Potential Research Applications
The structural motifs within 3-Fluoro-3-phenylpyrrolidine hydrochloride suggest several promising avenues for pharmacological investigation. The pyrrolidine ring is a key component in drugs targeting the central nervous system (CNS), acting as a scaffold for ligands of various receptors and transporters.[2][11] Furthermore, fluorinated pyrrolidines have been specifically investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[12][13] The 3-phenylpyrrolidine substructure itself is a known pharmacophore that has been explored for its interaction with a range of biological targets.[7][10]
Caption: Relationship between structural features and potential applications.
Potential Research Areas:
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CNS Drug Discovery: Screening against a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as nicotinic and muscarinic acetylcholine receptors.
-
Enzyme Inhibition: Evaluation as an inhibitor of enzymes like DPP-IV, building on previous work with fluorinated pyrrolidines.[13]
-
Metabolic Profiling: Use as a tool compound to study how tertiary fluorination at a benzylic position impacts metabolic stability and pathways compared to non-fluorinated or secondary fluorinated analogs.
Section 5: Safety, Handling, and Storage
Table 2: GHS Hazard Information (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[15] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[15] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[15] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[14]
-
Respiratory Protection: If handling as a powder outside of a fume hood, use an approved particulate respirator (e.g., N95).
-
General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[14]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
The compound is a hydrochloride salt and may be hygroscopic; storage in a desiccator is recommended.
Conclusion
3-Fluoro-3-phenylpyrrolidine hydrochloride is a promising chemical scaffold that combines several features known to impart favorable properties in drug discovery. Its synthesis is achievable through established chemical methods, and its structure suggests a range of potential applications, particularly in CNS research and enzyme inhibition. While further experimental work is required to fully elucidate its specific properties and biological activity, this guide provides a solid, technically grounded framework for researchers beginning to explore this intriguing molecule.
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